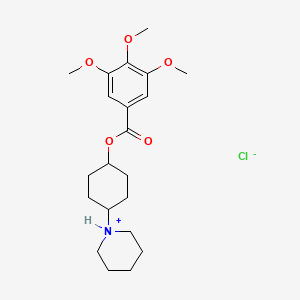
Amyl-glycine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amyl-glycine hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of glycine, an amino acid, and is often used in research related to biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amyl-glycine hydrochloride typically involves the reaction of amylamine with glycine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound. The process can be summarized as follows:
Amylamine and Glycine Reaction: Amylamine is reacted with glycine in an aqueous solution.
Hydrochloric Acid Addition: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt.
Purification: The resulting compound is purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is scaled up from laboratory methods, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Amyl-glycine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amyl-glycine oxide, while reduction may produce amyl-glycine amine.
Scientific Research Applications
Amyl-glycine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role as an anti-cancer agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of amyl-glycine hydrochloride involves its interaction with specific molecular targets. For instance, it can bind to proteins and enzymes, affecting their function and activity. The compound may also interact with DNA, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
Glycine Hydrochloride: A simpler derivative of glycine, used in similar applications but with different properties.
Amylamine Hydrochloride: Another related compound with distinct chemical behavior and uses.
Uniqueness
Amyl-glycine hydrochloride is unique due to its specific structure, which combines the properties of both amylamine and glycine. This combination allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its simpler counterparts.
Properties
CAS No. |
33211-98-2 |
|---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-(pentylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-2-3-4-5-8-6-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H |
InChI Key |
XWEBGYHDYSOANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este](/img/structure/B13741150.png)







![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)




